[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol
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Overview
Description
[(2S,3R,4R)-5,5-difluorodispiro[202413]heptan-2-yl]methanol is a unique chemical compound characterized by its complex structure, which includes two fluorine atoms and a dispiro arrangement
Preparation Methods
The synthesis of [(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol typically involves multiple steps, including the formation of the dispiro structure and the introduction of fluorine atoms. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve the use of advanced techniques such as continuous flow chemistry to optimize the synthesis process.
Chemical Reactions Analysis
[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Scientific Research Applications
[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of [(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol can be compared with other dispiro compounds and fluorinated molecules. Similar compounds include:
[(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol]: A glycoside with a complex structure and multiple hydroxyl groups.
[(2RS,3RS)α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol]: A derivative of voriconazole, used as an antifungal medication.
The uniqueness of this compound lies in its specific dispiro structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10F2O |
---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)4-7(8)3-6(7)1-5(6)2-11/h5,11H,1-4H2/t5-,6-,7-/m1/s1 |
InChI Key |
CEIPJTDLFSXBOU-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]12C[C@@]23CC3(F)F)CO |
Canonical SMILES |
C1C(C12CC23CC3(F)F)CO |
Origin of Product |
United States |
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